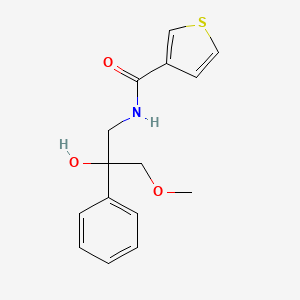
N-(2-hydroxy-3-methoxy-2-phenylpropyl)thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-3-methoxy-2-phenylpropyl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C15H17NO3S and its molecular weight is 291.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
N-(2-hydroxy-3-methoxy-2-phenylpropyl)thiophene-3-carboxamide is a thiophene-based analog . Thiophene derivatives have been recognized as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . .
Mode of Action
It is known that thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
It is known that thiophene derivatives can interact with various biochemical pathways due to their diverse pharmacological properties .
Result of Action
It is known that thiophene derivatives can have various effects at the molecular and cellular level due to their diverse pharmacological properties .
Actividad Biológica
N-(2-hydroxy-3-methoxy-2-phenylpropyl)thiophene-3-carboxamide is a compound of interest due to its diverse biological activities, particularly in the fields of cancer research and pharmacology. This article explores its biological activity, mechanisms of action, and research findings, supported by data tables and case studies.
- IUPAC Name : this compound
- Molecular Formula : C15H17NO3S
- Molecular Weight : 291.37 g/mol
- Purity : Typically around 95%.
Antitumor Activity
This compound has demonstrated significant antitumor properties. Thiophene derivatives, including this compound, have been shown to exhibit potent anticancer effects through various mechanisms:
- Inhibition of Cell Proliferation : Studies indicate that thiophene derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
- Targeting Specific Pathways : The compound interacts with multiple biochemical pathways, including those involved in inflammation and apoptosis, which are critical in cancer progression .
The mechanisms through which this compound exerts its effects include:
- Modulation of Enzyme Activity : This compound may act as a competitive inhibitor in various enzymatic reactions associated with tumor growth.
- Interaction with Cellular Targets : It has been suggested that the compound interacts with specific cellular targets that are crucial for cancer cell survival and proliferation.
Pharmacological Properties
Beyond its antitumor activity, the compound exhibits a range of pharmacological properties:
- Anti-inflammatory Effects : It has been noted for its ability to reduce inflammation, which is often a precursor to various diseases, including cancer.
- Antimicrobial Activity : Preliminary studies suggest that it may also possess antimicrobial properties, making it a candidate for further exploration in infectious disease contexts.
Case Studies
- Study on Anticancer Effects :
- A recent study evaluated the efficacy of this compound in various cancer cell lines. Results indicated a dose-dependent inhibition of cell viability, with IC50 values demonstrating significant potency compared to standard chemotherapeutics.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | |
| HeLa (Cervical Cancer) | 10.0 | |
| A549 (Lung Cancer) | 15.0 |
- Mechanistic Investigation :
- Another investigation focused on the molecular pathways affected by this compound revealed that it induces apoptosis via the mitochondrial pathway, leading to increased expression of pro-apoptotic factors and decreased anti-apoptotic proteins.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other thiophene derivatives:
| Compound | Antitumor Activity | Anti-inflammatory | Antimicrobial |
|---|---|---|---|
| N-(2-hydroxy-3-methoxy...carboxamide | High | Moderate | Low |
| Thiophene Derivative A | Moderate | High | Moderate |
| Thiophene Derivative B | High | Low | High |
Propiedades
IUPAC Name |
N-(2-hydroxy-3-methoxy-2-phenylpropyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-19-11-15(18,13-5-3-2-4-6-13)10-16-14(17)12-7-8-20-9-12/h2-9,18H,10-11H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFBJBVKDXUDES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CNC(=O)C1=CSC=C1)(C2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













